4-Iminopentan-2-one

Description

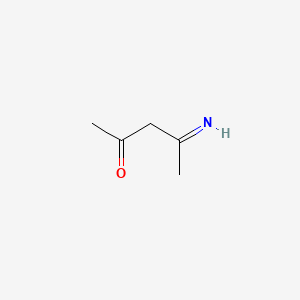

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iminopentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISKERKMOGSCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289301 | |

| Record name | 4-iminopentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-74-6 | |

| Record name | Acetylacetonimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60211 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iminopentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylacetone imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetylacetonimine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3D6PC4RJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Iminopentan 2 One and Its Advanced Derivatives

Condensation Reactions with Primary Amines and Activated Carbonyl Precursors

The primary route to 4-iminopentan-2-one frameworks is the Schiff base condensation, which involves a nucleophilic addition of a primary amine to a carbonyl group, forming a hemiaminal intermediate, followed by dehydration to yield the final imine. internationaljournalcorner.combohrium.com The versatility of this reaction allows for the synthesis of monomeric, symmetric, and asymmetric structures with tailored functionalities.

The synthesis of monomeric this compound, also known as a β-ketoimine, is typically achieved by reacting acetylacetone (B45752) with a primary amine in a 1:1 molar ratio. ajol.infosphinxsai.com The reaction is often carried out in a solvent such as ethanol (B145695) and may be heated under reflux to drive the condensation. sphinxsai.comekb.eg For instance, the reaction of acetylacetone with amines like aniline (B41778) or 2-aminophenol (B121084) in hot ethanol, followed by reflux, yields the corresponding N-substituted this compound. sphinxsai.com

Detailed research findings for these synthesis protocols are summarized in the table below.

| Amine | Solvent | Reaction Conditions | Yield (%) | Reference |

| Aniline | Ethanol | Reflux at 70-75 °C for 2h, then 24h at room temp. | 85 | sphinxsai.com |

| 2-Aminophenol | Ethanol | Reflux at 70-75 °C for 2h, then 24h at room temp. | 81 | sphinxsai.com |

| p-Toluidine | Ethanol | Reflux for 6h | - | ekb.eg |

| 4-Nitroaniline | Methanol (B129727) | Stirred at room temperature for 6h with formic acid catalyst. | Moderate | ajol.info |

This table is generated based on data from the text and is for illustrative purposes.

Expanding upon the monomeric synthesis, symmetric bis-Schiff base ligands can be prepared by reacting a diamine with two equivalents of acetylacetone. A prominent example is the synthesis of N,N'-ethylenebis(this compound), where 1,2-diaminoethane is refluxed overnight with a 2:1 mole ratio of acetylacetone in ethanol, affording the product in good yield. semanticscholar.orgresearchgate.net These symmetric ligands, often of the N₂O₂ donor type, are crucial in the formation of stable metal complexes. semanticscholar.orgresearchgate.netprojectlist.com.ng

| Diamine | Molar Ratio (Diamine:AcAc) | Reaction Conditions | Yield (%) | Reference |

| 1,2-Diaminoethane | 1:2 | Reflux overnight in ethanol | 73 | semanticscholar.orgresearchgate.net |

| Benzidine (B372746) | - | Reflux for 6h in ethanol | - | ekb.eg |

| p-Phenylenediamine | - | Reflux for 6h in ethanol | - | ekb.eg |

This table is generated based on data from the text and is for illustrative purposes.

The synthesis of asymmetric (unsymmetrical) Schiff bases requires a more strategic, stepwise approach. nih.govtandfonline.com One common method involves the initial condensation of a diamine with one equivalent of a carbonyl compound to form a "half-unit" intermediate that still possesses a free amino group. tandfonline.com This intermediate is then reacted with a different carbonyl compound, such as acetylacetone, to yield the final asymmetric ligand. tandfonline.com For example, an asymmetric tetradentate ligand was prepared by first reacting ethylenediamine (B42938) with 2′,4′-dihydroxyacetophenone, followed by the addition of acetylacetone and refluxing for several hours. nih.gov This stepwise process allows for the creation of ligands with mixed donor sets and tailored electronic and steric properties. d-nb.info

The functionalization of the this compound scaffold can be achieved through several strategies, enabling the fine-tuning of the ligand's properties for specific applications. One direct approach is the use of substituted primary amines or diamines in the initial condensation reaction. ajrconline.org This introduces functional groups onto the imine nitrogen side of the molecule.

A second major strategy involves modifying the β-diketone precursor itself. Instead of acetylacetone, a substituted precursor can be used. For instance, the synthesis of an asymmetric ligand from ethylenediamine, acetylacetone, and 2′,4′-dihydroxyacetophenone demonstrates how different carbonyl precursors can be combined to build complex, functionalized frameworks. nih.gov Another derivatization method involves a diazonium coupling reaction with acetylacetone to create an intermediate, which is then condensed with an amine to form an azo-functionalized iminopentan-2-one derivative. allsubjectjournal.com These strategies provide access to a wide range of derivatives with diverse electronic and structural features.

Reaction Kinetics and Mechanistic Considerations in this compound Synthesis

The formation of this compound and its derivatives follows the general mechanism for Schiff base synthesis. internationaljournalcorner.combohrium.com The process is initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons of acetylacetone. This leads to the formation of an unstable carbinolamine or hemiaminal intermediate. internationaljournalcorner.com This intermediate then undergoes a dehydration step, often acid-catalyzed, to eliminate a water molecule and form the C=N double bond characteristic of the imine. internationaljournalcorner.combohrium.com

A crucial aspect of the reactivity of acetylacetone is its existence as a mixture of keto and enol tautomers. The enol form, 4-hydroxypent-3-en-2-one, is stabilized by intramolecular hydrogen bonding. The reaction with an amine typically occurs at the free ketone group. In the formation of bis-Schiff bases from diamines, the reaction proceeds at both carbonyl groups. semanticscholar.org The study of reaction kinetics can reveal the rate-determining step and the influence of factors like pH and catalysts. For example, kinetic studies of substitution reactions on related metal complexes have been used to elucidate multi-step reaction mechanisms. researchgate.net Furthermore, mass spectrometric investigations have been employed to study the tautomeric forms of N-substituted 4-iminopentan-2-ones present in the gas phase, confirming that the 4-imino-2-keto tautomer is often the dominant species under those conditions. lookchem.comresearchgate.net

Optimization of Synthetic Pathways and Yield Enhancement Studies

Significant research has been dedicated to optimizing the synthesis of Schiff bases derived from acetylacetone to improve yields, reduce reaction times, and employ more environmentally friendly conditions. Optimization studies have systematically varied parameters such as the choice of solvent, catalyst, reaction time, and reagent quantities. hitit.edu.trdergipark.org.tr

One study focused on the derivatization of biogenic amines with acetylacetone identified methanol as the optimal solvent and potassium phosphate (B84403) (K₂HPO₄) as an effective catalyst. hitit.edu.trdergipark.org.tr The optimized conditions were determined to be 1 mL of acetylacetone, 10 mL of methanol, and a reaction time of 20 minutes. hitit.edu.trdergipark.org.tr

| Parameter Optimized | Reagents/System | Optimal Condition | Reference |

| Catalyst Amount | Acetylacetone, biogenic amines, K₂HPO₄, methanol | 2 g K₂HPO₄ | hitit.edu.tr |

| Reaction Time | Acetylacetone, biogenic amines, K₂HPO₄, methanol | 20 minutes | hitit.edu.tr |

| Reagent Amount | Acetylacetone, biogenic amines, K₂HPO₄, methanol | 1 mL acetylacetone | dergipark.org.tr |

| Solvent Choice | Acetylacetone, biogenic amines, K₂HPO₄ | Methanol | dergipark.org.tr |

| Solvent Volume | Acetylacetone, biogenic amines, K₂HPO₄ | 10 mL methanol | dergipark.org.tr |

This table is generated based on data from the text and is for illustrative purposes.

In addition to traditional parameter tuning, advanced methodologies have been applied to enhance synthesis. Sonochemistry, which utilizes ultrasound irradiation, has been successfully used to prepare nano-sized Schiff base complexes, demonstrating a modern approach to synthesis. tsijournals.com Furthermore, solvent-free reaction conditions have been developed for related syntheses involving acetylacetone. researchgate.netnih.gov These "green" methods often involve heating the neat reactants with a catalyst, which can lead to higher yields, easier purification, and a significant reduction in chemical waste. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Iminopentan 2 One Ligands

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of 4-iminopentan-2-one and its derivatives, offering insights into functional groups and bonding characteristics.

Infrared (IR) Spectroscopic Signatures of Iminopentan-2-one and Derivatives

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in this compound, primarily by detecting the vibrations of its bonds. The spectrum is dominated by features arising from its more stable keto-amine tautomer, (Z)-4-aminopent-3-en-2-one. Key signatures include the stretching and bending vibrations of the N-H, C=O, C=C, and C-N bonds. The presence of strong intramolecular hydrogen bonding significantly shifts the positions of the N-H and C=O stretching bands to lower wavenumbers. nih.govresearchgate.net For instance, the N-H stretching vibration is observed at a lower frequency than expected for a free amine, indicating its involvement in hydrogen bonding. nih.gov In derivatives, such as those formed by condensation with other amines, these characteristic bands can shift, providing information about the new molecular structure. semanticscholar.orgresearchgate.netresearchgate.net

Table 1: Characteristic IR Spectroscopic Data for (Z)-4-aminopent-3-en-2-one

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(NH) | ~3180 | N-H stretching, broadened and shifted to lower frequency due to strong intramolecular H-bonding. nih.gov |

| ν(C=O) | ~1610 | Carbonyl stretching, coupled with C=C stretching and NH bending. |

| ν(C=C) | ~1570 | Alkene C=C stretching, part of the conjugated system. |

| δ(NH) | ~1510 | N-H in-plane bending. |

| ν(C-N) + ν(C-C) | 1300 - 1400 | Coupled C-N and C-C stretching vibrations. |

Note: The exact frequencies can vary based on the physical state (solid, liquid) and solvent used.

Raman Spectroscopic Studies on Molecular Vibrations

Raman spectroscopy complements IR spectroscopy by providing information on the polarizability of molecular bonds. For a molecule like 4-aminopent-3-en-2-one, which possesses a center of inversion in some crystal structures, the rule of mutual exclusion may apply, making certain vibrations exclusively Raman or IR active. However, for the isolated molecule, many vibrations are active in both. Raman spectra are particularly useful for observing symmetric vibrations, such as the C=C double bond stretch within the conjugated backbone, which often gives a strong Raman signal. nih.gov Comparative studies using both IR and Raman spectroscopy, alongside deuteration of the amine group, have been crucial for the definitive assignment of vibrational modes. nih.gov

Investigation of Intramolecular Hydrogen Bonding via Vibrational Spectroscopy

Vibrational spectroscopy is a primary tool for confirming and characterizing the strong intramolecular hydrogen bond in the keto-amine tautomer of this compound. The presence of this bond (N-H···O=C) is inferred from several key spectral features:

A significant downward shift (to a lower wavenumber) and broadening of the N-H stretching band (νNH), typically observed around 3180 cm⁻¹. nih.gov

A corresponding shift of the carbonyl (C=O) stretching band to a lower frequency compared to unsaturated ketones that lack such hydrogen bonding.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most definitive method for elucidating the detailed structural features of this compound in solution, including its tautomeric equilibrium and stereochemistry.

Elucidation of Tautomeric Equilibria (Keto-amine and Enol-imine Forms) using 1H-NMR and 13C-NMR

In solution, this compound exists predominantly as the keto-amine tautomer ((Z)-4-aminopent-3-en-2-one), with the enol-imine form being a minor component. researchgate.netresearchgate.net ¹H-NMR and ¹³C-NMR spectroscopy provide clear evidence for this equilibrium and allow for the characterization of the dominant species.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the keto-amine tautomer displays characteristic signals that distinguish it from the enol-imine form. A key feature is the signal for the N-H proton, which is often broad and appears at a downfield chemical shift (e.g., ~9.0 ppm), indicative of its involvement in a strong intramolecular hydrogen bond. niscpr.res.in The methine proton (-CH=) in the conjugated system typically appears as a singlet around 4.8-5.1 ppm. researchgate.netniscpr.res.in In contrast, the enol-imine tautomer would be expected to show a signal for a vinyl proton and lack the downfield N-H proton.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides further confirmation of the dominant tautomeric form. The keto-amine structure is characterized by a signal for a carbonyl carbon (C=O) around 195.6 ppm and carbons of the C=C double bond. researchgate.net The chemical shifts of the carbon atoms in the conjugated system provide insight into the electron distribution within the pseudo-aromatic ring.

Table 2: Representative ¹H and ¹³C-NMR Chemical Shifts (δ, ppm) for this compound Derivatives (Keto-amine Tautomer) in CDCl₃

| Nucleus | Group | Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | N-H | ~9.0 - 11.0 | Broad singlet, downfield shift due to H-bonding. niscpr.res.in |

| ¹H | =C-H | ~4.8 - 5.1 | Singlet, vinyl proton in the conjugated system. researchgate.netniscpr.res.in |

| ¹H | CH₃-C=O | ~2.0 | Singlet, methyl group adjacent to carbonyl. researchgate.net |

| ¹H | CH₃-C=N | ~1.9 | Singlet, methyl group adjacent to the imine-like carbon. researchgate.net |

| ¹³C | C=O | ~195.6 | Carbonyl carbon. researchgate.net |

| ¹³C | C-N | ~162.8 | Carbon double-bonded to nitrogen. researchgate.net |

Note: These values are for derivatives and can vary slightly for the parent compound and with different solvents.

The equilibrium can be influenced by factors such as solvent polarity, with polar protic solvents capable of disrupting the intramolecular hydrogen bond and potentially stabilizing different forms. sctce.ac.in

Stereochemical Assignment of Iminopentan-2-one Isomers

NMR spectroscopy is also crucial for determining the stereochemistry of this compound and its derivatives. The predominant form is the (Z)-isomer, where the C=O and NH groups are cis to each other, a conformation required for the stabilizing intramolecular hydrogen bond. spectrabase.com This geometric arrangement is confirmed by Nuclear Overhauser Effect (NOE) experiments, which can show spatial proximity between the N-H proton and the protons of the adjacent methyl group. For more complex derivatives or metal complexes, both cis and trans isomers may exist in solution. mdpi.com NMR can distinguish between these isomers based on differences in the chemical shifts of the ligands' protons and carbons, as the magnetic environment changes depending on their orientation relative to other parts of the molecule or a central metal ion. mdpi.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-4-aminopent-3-en-2-one |

| 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino}ethyl)imino]pentan-2-one |

| Salicylideneimino-ethylimino-pentan-2-one |

| 1-phenyl-2,3-dimethyl-4(this compound)-pyrazole-5-one |

| 2-aminophenol (B121084) |

| 2-aminothiophenol (B119425) |

| 1,1,1-trifluoro-2-imino-4-pentanonato |

| (E)-4-[(2-hydroxyphenyl)imino]pentan-2-one |

| 4-(N,N'-diethylamino)salicylaldehyde |

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of this compound derivatives by analyzing their fragmentation patterns upon ionization. Electron ionization (EI) mass spectrometry studies on various N-substituted derivatives, including aryl, benzyl, and organosilicon substituted compounds, have been particularly insightful. researchgate.neticm.edu.pl These investigations consistently suggest that in the gas phase under EI conditions, the molecule exists predominantly as the 4-imino-2-keto tautomer rather than the 4-aminopent-3-en-2-keto form. researchgate.net The fragmentation patterns observed are characteristic of this specific tautomeric structure.

For instance, studies on N,N'-ethylenebis(1,1,1-trifluoro-4-iminopentan-2-one), a Schiff base derived from trifluoroacetylacetone, confirm its structure through its mass spectrum. publish.csiro.aupublish.csiro.au The fragmentation is initiated by the molecular ion, and key fragmentation pathways include the loss of a trifluoromethyl radical (·CF₃) and a trifluoroacetyl radical (F₃CC·O). publish.csiro.au The presence of a peak for the F₃CC⁺=CO ion at m/e 97 further substantiates the proposed structure. publish.csiro.au

In another example, the mass spectrum of 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino}ethyl)imino]pentan-2-one shows a molecular ion peak (MH)⁺ at an m/z of 225, confirming the compound's molecular weight. researchgate.netsemanticscholar.org The fragmentation pathways of these ligands provide definitive evidence for their structural assignments.

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments and Observations | Source |

|---|---|---|---|---|

| Aromatic derivatives of this compound | EI | Varies | Fragmentation suggests the presence of only the 4-imino-2-keto tautomer in the gas phase. | researchgate.neticm.edu.pl |

| N,N'-ethylenebis(1,1,1-trifluoro-4-iminopentan-2-one) | EI | 332 | Primary fragmentation involves loss of ·CF₃ and F₃CC·O. A key ion is observed at m/e 97 (F₃CC⁺=CO). | publish.csiro.aupublish.csiro.au |

| 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino}ethyl)imino]pentan-2-one | IC (CH₄) | 225 (MH)⁺ | Confirms the molecular weight of the synthesized ligand. | researchgate.netsemanticscholar.org |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals provides unequivocal proof of the molecular structure in the solid state, including precise bond lengths, angles, and details about the crystal packing and intermolecular forces. anton-paar.com While crystallographic data for the parent this compound is scarce, several of its important Schiff base derivatives have been characterized, revealing key structural features.

The crystal structures of several derivatives of this compound have been determined, showing variability in their crystal systems and unit cell parameters depending on the substituent groups. For example, N,N'-Ethylenebis(1,1,1-trifluoro-4-iminopentan-2-one) crystallizes in the monoclinic system with the space group P2₁/n. publish.csiro.au In contrast, 4-[(2-hydroxyphenyl)imino]-pentan-2-one adopts an orthorhombic system with the space group P2₁2₁2₁. sioc-journal.cn The well-studied ligand 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino}ethyl)imino]pentan-2-one and its copper (II) complex both crystallize in the monoclinic P2₁/n space group but with different unit cell parameters. researchgate.netresearchgate.net

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |

|---|---|---|---|---|

| N,N'-Ethylenebis(1,1,1-trifluoro-4-iminopentan-2-one) | Monoclinic | P2₁/n | a = 6.939(2) Å, b = 20.529(5) Å, c = 10.662(2) Å, β = 96.87(2)° | publish.csiro.au |

| 4-[(2-hydroxyphenyl)imino]-pentan-2-one | Orthorhombic | P2₁2₁2₁ | a = 0.8840(10) nm, b = 1.05250(10) nm, c = 1.12260(10) nm | sioc-journal.cn |

| 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino}ethyl)imino]pentan-2-one | Monoclinic | P2₁/c | a = 8.1630(10) Å, b = 11.2370(10) Å, c = 13.911(2) Å, β = 105.80(1)° | researchgate.net |

| Copper(II) complex of the above ligand | Monoclinic | P2₁/n | a = 10.971(4) Å, b = 8.988(3) Å, c = 12.830(5) Å, β = 93.512(5)° | researchgate.net |

Detailed analysis of the crystal structure of 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino}ethyl)imino]pentan-2-one provides definitive evidence for the keto-amine tautomeric form in the solid state. researchgate.netsemanticscholar.org The presence of hydrogen atoms on the nitrogen atoms (N-H bond length of 0.86 Å) and the C=O double bond lengths of 1.241(4) Å and 1.251(4) Å confirm this assignment. researchgate.netsemanticscholar.org The bond angles around the nitrogen atoms, such as C4-N1-C6 at 128.3(2)°, further support the absence of the keto-imine tautomer. researchgate.net The molecule adopts a transoidal conformation around the central ethylene (B1197577) bridge. researchgate.net

| Parameter | Atoms | Value | Source |

|---|---|---|---|

| Bond Length | C=O | 1.241(4) Å, 1.251(4) Å | researchgate.netsemanticscholar.org |

| Bond Length | N-H | 0.86 Å | researchgate.netsemanticscholar.org |

| Bond Angle | C4-N1-C6 | 128.3(2)° | researchgate.netsemanticscholar.org |

| Bond Angle | C7-N2-C8 | 127.3(2)° | researchgate.netsemanticscholar.org |

The stability of the crystal lattice of this compound derivatives is heavily influenced by intermolecular interactions, particularly hydrogen bonding. mdpi.com In the crystal structure of 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino}ethyl)imino]pentan-2-one, the structure is stabilized by both intra- and intermolecular N-H···O hydrogen bonds. researchgate.netsemanticscholar.org The intramolecular hydrogen bond distance between O1 and H1(N1) is 2.020 Å. researchgate.netsemanticscholar.org These interactions create a robust network that dictates the packing of the molecules in the crystal. Similarly, the structure of 4-[(2-hydroxyphenyl)imino]-pentan-2-one features a rather strong hydrogen bond, with an O···O distance of 0.2640 nm, which plays a crucial role in its solid-state architecture. sioc-journal.cn The analysis of these non-covalent interactions is fundamental to understanding the solid-state properties of these materials. sun.ac.za

Coordination Chemistry of 4 Iminopentan 2 One Metal Complexes

Ligand Denticity and Diverse Coordination Modes

The versatility of 4-iminopentan-2-one-based ligands lies in their capacity to bind to metal centers through one or more donor atoms, a property known as denticity. libretexts.orgwikipedia.org This flexibility allows for the formation of a wide range of complex structures with varying geometries and stabilities.

Monodentate and Bidentate Coordination Through Iminopentan-2-one Moiety

In its simplest form, the this compound moiety can act as a monodentate ligand, coordinating to a metal ion through the lone pair of electrons on the imine nitrogen atom. However, it more commonly exhibits bidentate coordination. This occurs through the deprotonation of the enolic hydroxyl group of the acetylacetone (B45752) backbone, leading to the formation of a six-membered chelate ring involving the imine nitrogen and the enolic oxygen. This bidentate N,O-coordination is a prevalent feature in many of its metal complexes. shd-pub.org.rsbyjus.com

Tridentate and Tetradentate Chelating Behavior of Iminopentan-2-one Derivatives

By incorporating additional donor groups into the backbone of the this compound ligand, its denticity can be expanded. For instance, Schiff bases derived from this compound and amino compounds containing other functional groups can act as tridentate or tetradentate ligands.

A study on complexes of Cu(II), Co(II), Ni(II), and Zn(II) with (E)-4-[(2-hydroxyphenyl)imino]pentan-2-one demonstrated that the ligand behaves as a mono-negative tridentate (NOO) donor. shd-pub.org.rs Coordination occurs through the azomethine nitrogen, the phenolic oxygen, and the enolic carbonyl oxygen. shd-pub.org.rs

Furthermore, tetradentate ligands can be synthesized, such as (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one. In its complexes with Co(II), Ni(II), Cu(II), and Zn(II), this ligand coordinates through the phenolic oxygen and the azomethine nitrogen atoms, acting as a tetradentate chelator. researchgate.netnih.govkab.ac.ugkab.ac.ug Similarly, Schiff bases derived from 1-phenyl-2,3-dimethyl-4-(this compound)-pyrazole-5-one and 2-aminophenol (B121084) have been shown to act as neutral tetradentate ligands in complexes with various transition metals. orientjchem.org

Influence of Donor Atom Environment (N, O, S) on Metal Binding

The nature of the donor atoms within the ligand significantly influences the stability and structure of the resulting metal complexes. The most common donor set is N,O, as seen in the basic this compound structure.

The introduction of a sulfur atom can alter the coordination behavior. For example, Schiff bases derived from 1-phenyl-2,3-dimethyl-4-(this compound)pyrazol-5-one and 2-aminothiophenol (B119425) create an N,S donor environment in addition to the N,O from the iminopentanone moiety. skbu.ac.in These subtle changes in the ligand's electronic and steric properties can lead to different coordination geometries and reactivity of the metal complexes.

Synthesis and Characterization of Metal Complexes with Iminopentan-2-one Ligands

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating. ekb.eg Characterization of these complexes relies on a combination of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and electronic (UV-Vis) spectroscopy, and magnetic susceptibility measurements.

Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II), Ti(III), V(III), Mn(III), Ru(III), Mo(V/VI), Fe(II/III), Pd(II), Cr(III))

A vast number of transition metal complexes with this compound based ligands have been synthesized and studied.

Cu(II), Co(II), Ni(II), and Zn(II) Complexes : These are among the most extensively studied complexes. For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with the tetradentate ligand (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one have been prepared and characterized. researchgate.netnih.govkab.ac.ugkab.ac.ug Spectroscopic data suggests a tetrahedral geometry for the Co(II) complex and a square-planar geometry for the Ni(II) and Cu(II) complexes. researchgate.netnih.govkab.ac.ugkab.ac.ug In another study, complexes of these same metals with (E)-4-[(2-hydroxyphenyl)imino]pentan-2-one were found to have square planar (Cu(II)), octahedral (Co(II)), and tetrahedral (Ni(II) and Zn(II)) structures. shd-pub.org.rs

Ti(III), V(III), Mn(III), and Ru(III) Complexes : Octahedral geometries have been proposed for Ti(III), V(III), Mn(III), and Ru(III) complexes with a tetradentate Schiff base derived from 1-phenyl-2,3-dimethyl-4-(this compound)-pyrazole-5-one and 2-aminophenol. orientjchem.org

Mo(V/VI) Complexes : Both MoO(V) and MoO2(VI) complexes with the aforementioned pyrazolone-based Schiff base have been synthesized. orientjchem.org The MoO(V) complex was found to be electrolytic in nature, while the MoO2(VI) complex was non-electrolytic, with both proposed to have an octahedral geometry. orientjchem.org

Fe(II/III) and Cr(III) Complexes : Schiff base complexes of Fe(III) and Cr(III) have been prepared by reacting acetylacetone with various amines like benzidine (B372746) and aniline (B41778), followed by complexation with the metal chlorides. ekb.eg

Pd(II) Complexes : Palladium(II) complexes with 4-methylamino-3-penten-2-one, a derivative of this compound, have been synthesized. researchgate.net X-ray diffraction studies revealed a square planar coordination environment for the palladium atom with an O2N2 donor set. researchgate.net

Table 1: Geometries of Selected Transition Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Derivative | Proposed Geometry | Reference(s) |

| Co(II) | (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one | Tetrahedral | researchgate.net, nih.gov, kab.ac.ug, kab.ac.ug |

| Ni(II) | (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one | Square-planar | researchgate.net, nih.gov, kab.ac.ug, kab.ac.ug |

| Cu(II) | (E)-4-[(2-hydroxyphenyl)imino]pentan-2-one | Square-planar | shd-pub.org.rs |

| Co(II) | (E)-4-[(2-hydroxyphenyl)imino]pentan-2-one | Octahedral | shd-pub.org.rs |

| Ti(III) | 1-phenyl-2,3-dimethyl-4-(this compound)-pyrazole-5-one and 2-aminophenol derivative | Octahedral | orientjchem.org |

| V(III) | 1-phenyl-2,3-dimethyl-4-(this compound)-pyrazole-5-one and 2-aminophenol derivative | Octahedral | orientjchem.org |

| Mn(III) | 1-phenyl-2,3-dimethyl-4-(this compound)-pyrazole-5-one and 2-aminophenol derivative | Octahedral | orientjchem.org |

| Ru(III) | 1-phenyl-2,3-dimethyl-4-(this compound)-pyrazole-5-one and 2-aminophenol derivative | Octahedral | orientjchem.org |

| MoO(V) | 1-phenyl-2,3-dimethyl-4-(this compound)-pyrazole-5-one and 2-aminophenol derivative | Octahedral | orientjchem.org |

| MoO2(VI) | 1-phenyl-2,3-dimethyl-4-(this compound)-pyrazole-5-one and 2-aminophenol derivative | Octahedral | orientjchem.org |

| Pd(II) | 4-methylamino-3-penten-2-one | Square-planar | researchgate.net |

Inner Transition Metal Complexes (e.g., Lanthanides, Uranyl)

The coordination chemistry of this compound derivatives extends to the f-block elements as well.

Lanthanide Complexes : Lanthanide(III) complexes with Schiff bases derived from 4-aminoantipyrine, which can be considered a derivative of this compound, have been synthesized. globalresearchonline.net For instance, complexes of La(III), Gd(III), and Nd(III) with p-hydroxybenzylidene-2-aminothiazole and p-hydroxybenzylidene-2-amino-6-methylpyridine have been reported, with the ligands acting in a tridentate fashion. researchgate.net

Uranyl Complexes : Uranyl(VI) complexes with various Schiff base ligands derived from this compound have been prepared and characterized. For example, a UO2(VI) complex with the tetradentate Schiff base from 1-phenyl-2,3-dimethyl-4-(this compound)-pyrazole-5-one and 2-aminophenol was synthesized and proposed to have an octahedral geometry. orientjchem.org In other studies, uranyl complexes with tetradentate Schiff bases have been shown to coordinate a solvent molecule in the equatorial plane, resulting in a pentagonal bipyramidal geometry around the uranium center. ajol.info The linear O=U=O moiety forces the Schiff base to coordinate in the equatorial plane. ajol.info

Design and Synthesis of Homo- and Heterometallic Mixed-Ligand Complexes

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of a Schiff base with a metal salt in an appropriate solvent. researchgate.net A common method is the refluxing of an ethanolic solution containing the ligand and the desired metal salt, such as metal acetates or chlorides. psu.eduresearchgate.netekb.eg This process yields the solid metal complex, which can then be filtered, washed, and dried. researchgate.net

Schiff bases derived from the condensation of this compound with compounds like 2-aminophenol or 2-aminothiophenol create versatile tetradentate ligands. niscpr.res.incibtech.org These ligands can then coordinate with a single metal center to form homometallic complexes. niscpr.res.in For instance, neutral tetradentate complexes of Cu(II), Ni(II), Co(II), Mn(II), Zn(II), and VO(II) have been successfully synthesized using these Schiff base ligands. niscpr.res.in The resulting complexes often exhibit a 1:1 metal-to-ligand stoichiometry. orientjchem.org The synthesis strategy can be adapted to incorporate various metal ions, leading to a wide array of complexes with different electronic and geometric properties. orientjchem.orgpsu.edu While the literature extensively covers homometallic complexes, the principles of Schiff base chemistry allow for the potential design of heterometallic systems by using ligands with multiple distinct coordination sites or by employing pre-formed mononuclear complexes as building blocks for larger assemblies.

Geometric and Electronic Structures of Iminopentan-2-one Metal Complexes

The geometric and electronic structures of these complexes are elucidated through a combination of spectroscopic and magnetic techniques. These methods provide a window into the coordination environment of the metal ion.

Spectroscopic Evidence for Coordination Geometry (e.g., Square Planar, Octahedral, Tetrahedral, Square Pyramidal)

Spectroscopic analysis is fundamental in determining the coordination geometry of the central metal ion. Infrared (IR) and electronic (UV-Vis) spectroscopy are particularly informative.

Infrared Spectroscopy : Evidence of coordination is obtained by comparing the IR spectrum of the free ligand with that of the metal complex. A key indicator is the shift of the azomethine (C=N) stretching vibration to a lower frequency in the complex, which points to the involvement of the imine nitrogen in coordination. orientjchem.orgrroij.com Furthermore, the disappearance of bands associated with phenolic or enolic -OH groups signifies deprotonation and coordination of the oxygen atom. orientjchem.orgresearchgate.net The presence of new, non-ligand bands in the far-IR region can be assigned to M-N and M-O stretching vibrations, further confirming the coordination. orientjchem.org

Electronic Spectroscopy (UV-Vis) : The d-d electronic transitions observed in the UV-Vis spectra are highly characteristic of the coordination geometry. For example, Ti(III) complexes often show a broad band around 20,110 cm⁻¹, which is assigned to the ²T₂g → ²Eg transition, consistent with an octahedral geometry. orientjchem.org Similarly, V(III) complexes exhibit bands characteristic of an octahedral environment. orientjchem.org Depending on the specific ligand and metal, other geometries are also observed. Studies have proposed square planar geometries for certain Cu(II) and Ni(II) complexes, tetrahedral geometry for some Co(II) and Zn(II) complexes, and square pyramidal geometry for VO(II) complexes. researchgate.netniscpr.res.inresearchgate.net Manganese(II) complexes, particularly those incorporating water molecules, are often found to be octahedral. niscpr.res.incibtech.org

| Metal Ion | Proposed Geometry | Spectroscopic Evidence (Example) |

| Ti(III) | Octahedral | UV-Vis: Broad band at ~20,110 cm⁻¹ (²T₂g → ²Eg) orientjchem.org |

| V(III) | Octahedral | UV-Vis: Bands at ~16,000 cm⁻¹ and ~21,000 cm⁻¹ orientjchem.org |

| Mn(II) | Octahedral | Supported by magnetic moment and thermal analysis niscpr.res.in |

| Co(II) | Octahedral / Tetrahedral | UV-Vis: Bands support octahedral or tetrahedral geometry depending on the ligand researchgate.netresearchgate.net |

| Ni(II) | Square Planar / Tetrahedral | Supported by magnetic and spectral data researchgate.netniscpr.res.inresearchgate.net |

| Cu(II) | Square Planar | UV-Vis: d-d transition bands characteristic of square planar geometry researchgate.netresearchgate.net |

| VO(II) | Square Pyramidal | Supported by IR and UV-Vis spectra niscpr.res.in |

Elucidation of Distorted Geometries and Chelate Ring Conformations

Idealized geometries are often not perfectly realized in these complexes. Distortions from regular polyhedra like octahedral or square planar are common and can be identified through detailed spectroscopic analysis.

X-ray crystallography has shown that a Cu(II) complex with a tetradentate Schiff base ligand derived from this compound adopts a distorted square-planar geometry. researchgate.net In this structure, the ligand coordinates to the copper atom via two nitrogen atoms and two oxygen atoms, forming two six-membered and one five-membered chelate rings. researchgate.net Such distortions can be driven by the steric constraints of the ligand or by electronic effects, such as π-bonding interactions between the metal and the ligand. nd.edu

Electron Spin Resonance (ESR) spectroscopy is particularly sensitive to the symmetry of the metal's environment. For Cu(II) complexes, ESR spectra can reveal distortions from a perfect geometry. researchgate.net The observation of anisotropic g-values with g|| > g⊥ > 2.0023 is a strong indicator of a tetragonally distorted octahedral or square planar geometry, with the unpaired electron residing predominantly in the d(x²-y²) orbital. researchgate.net

Electronic Absorption Spectroscopy for d-d and Charge Transfer Transitions

Electronic absorption spectroscopy provides detailed information about the electronic structure of the complexes by probing the transitions between molecular orbitals. These transitions are broadly categorized as d-d transitions and charge transfer transitions.

d-d Transitions : These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. libretexts.org They are typically weak in intensity. The energy and number of d-d bands are indicative of the coordination geometry and the identity of the metal ion. For instance, a Mn(III) complex derived from a this compound Schiff base displays bands around 13,000 cm⁻¹ and 19,000 cm⁻¹, characteristic of an octahedral geometry. orientjchem.org A Co(II) complex in an octahedral environment shows transitions such as ⁴T₁g(F) → ⁴A₂g(F) and ⁴T₁g(F) → ⁴T₁g(P). iosrjournals.org In contrast, a Cu(II) complex in a square planar environment might show a broad band around 16,528 cm⁻¹ assigned to the ²B₁g → ²A₁g transition. nih.gov

Charge Transfer (CT) Transitions : These are much more intense than d-d transitions and involve the transfer of an electron between orbitals that are predominantly metal-based and those that are predominantly ligand-based. careerendeavour.com

Ligand-to-Metal Charge Transfer (LMCT) : An electron moves from a ligand-based orbital to a metal-based orbital. These are common in complexes with oxidizable ligands and metals in high oxidation states. careerendeavour.com

Metal-to-Ligand Charge Transfer (MLCT) : An electron moves from a metal-based orbital to an empty ligand-based orbital (often a π* orbital). careerendeavour.com Complexes of Ru(II) with diimine ligands are classic examples. researchgate.net In the spectra of this compound complexes, intense bands at higher energies (typically in the UV region) are often assigned as charge transfer transitions. orientjchem.orgsphinxsai.com For example, MoO₂(VI) and UO₂(VI) complexes, which are d⁰ systems, only show charge-transfer transitions. orientjchem.org

| Metal Complex (Example) | Observed Transitions (cm⁻¹) | Assignment |

| [Ti(L)Cl(H₂O)₂] | 20,110 | ²T₂g → ²Eg (d-d) orientjchem.org |

| [V(L)Cl(H₂O)₂] | 16,000, 21,000 (shoulder) | ³T₁g → ³T₂g, ³T₁g → ³T₁g(P) (d-d) orientjchem.org |

| [Mn(L)(H₂O)₂] | 13,000, 19,000, 20,000 | ⁵B₁g → ⁵B₂g, ⁵B₁g → ⁵Eg, Mn(dπ) → π*(azomethine) (d-d & CT) orientjchem.org |

| [Ru(L)Cl(H₂O)₂] | 13,650, 17,600, 22,500 | ²T₂g → ⁴T₁g, ²T₂g → ⁴T₂g, ²T₂g → ²A₂g, ²T₁g (d-d) orientjchem.org |

| [Cu(L)] | ~16,000 - 17,000 | ²B₁g → ²A₁g or ²B₁g → ²Eg (d-d) nih.govsphinxsai.com |

| [MoO₂(L)] | High energy bands | Charge Transfer only orientjchem.org |

Magnetic Susceptibility Measurements and Electron Spin Resonance (ESR) Spectroscopy

Magnetic properties provide crucial insights into the number of unpaired electrons and, by extension, the electronic configuration and geometry of the metal complexes.

Magnetic Susceptibility : This property is often measured using a Gouy balance to determine the magnetic moment (μ_eff) of a complex. orientjchem.orgdu.edu.eg The measured magnetic moment helps to distinguish between different possible geometries and spin states. For example, the magnetic moment for an octahedral Co(II) complex is typically around 5.2 B.M., supporting this geometry. researchgate.net Diamagnetic behavior (μ_eff = 0) is observed for d¹⁰ ions like Zn(II) or for low-spin d⁶ systems in strong ligand fields. researchgate.netresearchpublish.com The room temperature magnetic susceptibility values for many Cu(II), Ni(II), and Co(II) complexes derived from this compound Schiff bases are consistent with square planar or tetrahedral geometries, while those for Mn(II) and some V(III) complexes suggest octahedral coordination. orientjchem.orgniscpr.res.in

Electron Spin Resonance (ESR) Spectroscopy : ESR is a powerful technique for studying paramagnetic species, such as complexes of Cu(II) and VO(II). niscpr.res.inacs.org The ESR spectra provide g-values, which reflect the electronic environment of the unpaired electron. For oxovanadium(IV) complexes, the g-values can confirm a square pyramidal geometry. niscpr.res.in For Cu(II) complexes, as previously mentioned, the relationship between g|| and g⊥ can indicate the ground electronic state and the degree of distortion from an ideal geometry. researchgate.net The value of the exchange interaction parameter, G, calculated from the g-values, can indicate if there is significant exchange interaction between copper centers in a polynuclear complex. A value of G < 4 suggests a small exchange coupling. researchgate.net

Thermogravimetric Analysis and Thermal Stability Profiles of Metal Complexes

Thermogravimetric analysis (TGA) is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. rroij.comuobaghdad.edu.iq The analysis involves monitoring the mass of a sample as a function of increasing temperature.

In studies of this compound derived complexes, TGA has been instrumental in confirming the presence of coordinated water molecules. For example, a manganese(II) complex was shown to lose two water molecules at approximately 170°C, a temperature indicative of coordinated rather than lattice water. niscpr.res.in The TGA curve for a given complex shows distinct steps of mass loss, corresponding to the removal of different components, such as water molecules, followed by the decomposition of the organic ligand at higher temperatures. researchgate.net The final residue at the end of the analysis is typically the most stable metal oxide. rroij.com This information is valuable for confirming the composition and stoichiometry of the synthesized complexes.

Theoretical and Computational Investigations of 4 Iminopentan 2 One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the structural and electronic properties of 4-iminopentan-2-one and its derivatives. nih.govresearchgate.netwikipedia.org These computational methods allow for in-depth analysis of molecular geometries, electronic structures, and the subtle energetic differences between various forms of these molecules. cp2k.orgqcware.com

Geometry Optimization and Electronic Structure Analysis of Ligands and Complexes

DFT calculations are widely employed to optimize the geometries of this compound and its related Schiff base ligands and their metal complexes. mdpi.com For instance, the B3LYP/6-31G(d,p) level of theory has been successfully used to optimize the molecular geometries of such compounds, with the results showing good agreement with experimental data from X-ray crystallography. aun.edu.eg These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

In studies of related Schiff base complexes, such as those derived from 1-phenyl-2,3-dimethyl-4(this compound)pyrazol-5-one, DFT calculations at the B3LYP/6-31G(d,p) level have been used to predict the three-dimensional geometries and electronic structures of the complexes. researchgate.net Similarly, for a Schiff base derived from 1-benzyl-5-methylindoline-2,3-dione, molecular orbital calculations were performed to investigate the structures and relative stabilities of its isomers. aun.edu.eg

The electronic structure of these compounds is also a key area of investigation. For example, in a study of (E)-4-[(2-hydroxyphenyl)imino]pentan-2-one and its metal complexes, the optimized structures were used to calculate theoretical electronic spectra, which were then compared with experimental data. researchgate.net

Mapping Potential Energy Surfaces for Tautomeric Interconversions

This compound, also known as acetylacetoneimine, is a classic example of a β-enaminone system that exhibits tautomerism. mdpi.comscielo.br These molecules can exist in different tautomeric forms, such as the keto-imine, enol-imine, and keto-enamine forms. DFT calculations are instrumental in mapping the potential energy surfaces (PES) for the interconversion between these tautomers. researchgate.netresearchgate.net

By calculating the relative energies of the different tautomers and the transition states connecting them, researchers can determine the most stable forms and the energy barriers for their interconversion. scite.ai For example, theoretical calculations on 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino}ethyl)imino]pentan-2-one using DFT (B3LYP/6-31G*) were performed to characterize the potential energy surface of its various tautomers. researchgate.netresearchgate.net Such studies have shown that the enaminone form is often the most stable due to factors like electron delocalization and strong intramolecular hydrogen bonds. researchgate.net

In a related system, theoretical studies on the tautomerism of salicylideneimino-ethylimino-pentan-2-one (SEIPO) showed that two of the four possible tautomers coexist, with the keto-amine and enol-imine forms being the most stable. researchgate.net

Computational Studies on Solvent Effects on Tautomeric Equilibria

The equilibrium between different tautomers can be significantly influenced by the surrounding solvent. numberanalytics.comwinona.edu Computational methods, particularly those that incorporate solvent effects, are crucial for understanding these phenomena. academie-sciences.fr The Polarizable Continuum Model (PCM) is a common approach used in DFT calculations to simulate the effect of a solvent. winona.edu

Studies on related β-enaminone systems have shown that polar solvents tend to stabilize the more polar tautomers. academie-sciences.fr For instance, in the case of salicylideneimino-ethylimino-pentan-2-one, the effect of different solvents on the tautomeric equilibria was studied, revealing the dependence of tautomerism on the solvent type. researchgate.net Similarly, for other pyronic derivatives, calculations have shown that the enamine form is stabilized by polar solvents. academie-sciences.fr

Computational investigations can also compare different solvent models, such as implicit, explicit, and hybrid models, to provide a more comprehensive understanding of solute-solvent interactions. mdpi.com The presence of explicit solvent molecules can, for example, affect the strength of intramolecular hydrogen bonds, which in turn influences the tautomeric equilibrium. mdpi.com

Molecular Orbital Theory and Reactivity Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. solubilityofthings.comlibretexts.org By analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), valuable insights into the chemical behavior of this compound and its derivatives can be gained. researchgate.net

HOMO-LUMO Gap Analysis and Global Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter in determining the chemical reactivity and kinetic stability of a molecule. najah.edulibretexts.org A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

DFT calculations are frequently used to determine the energies of the HOMO and LUMO and thus the HOMO-LUMO gap. najah.edunih.gov For example, in a study of Schiff base derivatives of this compound, it was found that an increase in the HOMO energy and a decrease in the HOMO-LUMO gap correlated with an increase in their inhibition efficiency for mild steel corrosion. najah.edu

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide further insights into the reactivity of these compounds. These descriptors include electronegativity, chemical hardness, and the global electrophilicity index. researchgate.net

Table 1: Calculated HOMO-LUMO Gap for Selected this compound Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 4-(pyridin-2-ylimino)pentan-2-one (CE5) | -6.33 | -1.78 | 4.55 |

| 4-(pyrimidin-2-ylimino)pentan-2-one (CE4) | -6.54 | -1.91 | 4.63 |

| 4-((1H-tetrazol-5-yl)imino)pentan-2-one (CE20) | -7.11 | -2.13 | 4.98 |

| Data sourced from a study on corrosion inhibition. najah.edu |

Natural Population Analysis and Atomic Charge Distributions

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms in a molecule, providing information about atomic charges. uni-rostock.deresearchgate.net This analysis is often performed in conjunction with DFT calculations to understand the charge distribution and bonding characteristics within a molecule. researchgate.net

NPA is considered to be more reliable and less dependent on the basis set used in the calculation compared to other methods like Mulliken population analysis. researchgate.netresearchgate.net The calculated atomic charges can help in understanding the reactive sites of a molecule. For example, atoms with significant negative charges are often nucleophilic centers, while those with positive charges are electrophilic centers.

Molecular Dynamics and Simulation Studies for Conformational Analysis

Computational methods provide powerful insights into the dynamic behavior and conformational landscape of this compound and its derivatives. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is crucial for understanding its reactivity, spectroscopic properties, and interactions with other molecules. libretexts.org While extensive molecular dynamics (MD) simulations specifically for the isolated this compound are not widely documented in existing literature, the principles of conformational analysis are frequently applied to its derivatives, particularly larger Schiff base ligands.

Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to investigate the stable conformations of molecules containing the this compound moiety. researchgate.netresearchgate.net These studies often focus on the relative stabilities of different geometric isomers (conformers) and tautomers. For instance, in derivatives like N,N'-ethylenebis(acetylacetoneimine), DFT calculations are used to determine the potential energy surface and identify the most stable forms, which are often the keto-amine tautomers stabilized by intramolecular hydrogen bonds. researchgate.netresearchgate.netsemanticscholar.org

Key conformers that are typically analyzed include cisoidal and transoidal arrangements around flexible bonds. researchgate.netsemanticscholar.org For example, in a study on a related Salen-type ligand, theoretical calculations were performed to understand the conformational aspects, revealing a preference for a transoidal conformation in the crystalline state. semanticscholar.org The energy difference between various conformations, such as staggered and eclipsed forms, dictates the molecule's flexibility and the population of each state at a given temperature. organicchemistrytutor.comethz.ch Although direct molecular dynamics simulations—which would show the time-evolution of the molecule's geometry—are not the primary method discussed in these papers, the computational determination of low-energy structures provides a foundational understanding of the molecule's conformational preferences. massbio.orgarxiv.org

The stability of different conformers is influenced by steric hindrance and intramolecular interactions. utdallas.edu The table below summarizes the types of interactions and methods used in the conformational analysis of systems related to this compound.

| Computational Method | Analyzed Aspect | Key Findings | Reference |

| DFT (B3LYP/6-31G*) | Tautomerism & Conformational Stability | Keto-amine tautomer is often more stable than the keto-imine form due to hydrogen bonding. Identifies preferred geometric conformers (e.g., transoidal). | researchgate.netresearchgate.netsemanticscholar.org |

| AM1 | Theoretical Calculations | Used in conjunction with experimental data to elucidate preferred tautomeric and conformational forms. | researchgate.net |

| Quantum-Chemical Methods | Rotational Energy Barriers | Calculations on related systems show small energy differences (~2 kcal/mol) between stable conformers, suggesting relatively free rotation around certain bonds at ambient temperatures. | ethz.ch |

These theoretical studies form the basis of our understanding of the structural dynamics of this compound systems, highlighting the interplay between tautomeric forms and spatial conformations.

Advanced Computational Methodologies in Metal-Ligand Interaction Modeling

The modeling of metal-ligand interactions in complexes involving this compound (a β-ketoimine) is a significant area of computational chemistry, crucial for designing new catalysts and materials. mdpi.com Density Functional Theory (DFT) has become a central tool for predicting the electronic structure, bonding, and reactivity of these metal complexes. tandfonline.comekb.eg

Advanced computational approaches provide detailed insights into the nature of the coordination bond between the metal center and the nitrogen and oxygen donor atoms of the β-ketoiminate ligand. Energy Decomposition Analysis (EDA) and Natural Bond Orbital (NBO) analysis are often used to dissect the metal-ligand bond into its constituent parts, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions. tandfonline.com This allows researchers to quantify the degree of covalency in the bond, which is essential for understanding the complex's stability and catalytic activity.

For heavier elements like actinides, relativistic effects become important, and computational models must account for them. Studies on U(IV) and Pu(IV) β-ketoiminate complexes have shown significant differences in metal-ligand orbital interactions, which can be elucidated through a combination of structural analysis and advanced computations. rsc.org

Furthermore, for transition metal complexes that may have multiple accessible spin states, multiconfigurational methods such as CASPT2 (Complete Active Space Second-order Perturbation Theory) and MC-PDFT (Multiconfigurational Pair-Density Functional Theory) are employed. rsc.org These methods are more accurate than standard DFT for calculating properties like the energy gaps between different spin states, which is vital for applications in areas like molecular qubits. rsc.org The choice of computational method is critical for obtaining accurate results, with benchmarks often performed to select the most appropriate functional and basis set for a given system. pitt.edu

The table below highlights some of the advanced computational methodologies applied to the study of metal complexes with β-ketoiminate and related ligands.

| Methodology | Purpose | Typical Application/Finding | Reference |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reactivity prediction. | Used to optimize the molecular structures of metal complexes and to support the elucidation of their geometries. ekb.egresearchgate.net Predicts ligand effectiveness in separation processes. tandfonline.com | tandfonline.comekb.egresearchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and non-bonding interactions. | Provides insights into the nature and strength of metal-ligand bonds and coordinating abilities. tandfonline.comucl.ac.uk | tandfonline.comucl.ac.uk |

| Energy Decomposition Analysis (EDA) | Quantifies the components of the interaction energy (electrostatic, covalent, etc.). | Helps in understanding the nature of the metal-ligand bond and stability of the complex. tandfonline.com | tandfonline.com |

| Multiconfigurational Methods (CASPT2, MC-PDFT) | Accurate calculation of electronic states for systems with strong electron correlation (e.g., transition metals). | Used for calculating energy gaps between spin states and designing novel molecular qubits based on metal complexes. rsc.org | rsc.org |

These sophisticated computational techniques are indispensable for the rational design of new functional materials and catalysts based on this compound and its derivatives, providing a level of detail that is often inaccessible through experimental methods alone.

Advanced Applications of 4 Iminopentan 2 One Metal Complexes in Catalysis and Materials Science

Catalytic Applications in Organic Transformations

The unique structure of 4-iminopentan-2-one metal complexes, featuring a delocalized π-system and the ability to stabilize various metal oxidation states, makes them effective catalysts in a variety of organic reactions.

Oxidation and Reduction Catalysis

Metal complexes derived from Schiff bases similar to this compound have demonstrated significant catalytic activity in both oxidation and reduction reactions. Transition metal complexes are known to be effective catalysts for such transformations due to their ability to exist in multiple oxidation states. aensiweb.com For instance, copper(II) complexes with related Schiff base ligands have shown excellent catalytic ability for the selective oxidation of mandelic acids to aromatic aldehydes. researchgate.net In these systems, the metal complex reacts with an oxidant like hydrogen peroxide to generate a reactive oxygen species that facilitates the oxidation.

Visible light photoredox catalysis is another area where related metal complexes, particularly those of ruthenium, have been employed. nih.gov These complexes can absorb visible light to reach an excited state with potent redox capabilities, enabling single-electron transfer processes that can initiate a wide range of organic transformations. nih.gov While specific studies on this compound complexes in photoredox catalysis are emerging, the general principles suggest their potential in this area.

Furthermore, chromium complexes with related Schiff base ligands have been utilized for the aerobic oxidation of benzylic bromides to the corresponding carbonyl compounds. researchgate.net The catalytic cycle often involves the interaction of the metal center with the substrate and an oxidizing agent. Similarly, Ru(II) complexes have been reported to catalyze the oxidation of alcohols. researchgate.net

The general catalytic utility of transition metal complexes in redox reactions is well-established, with applications in hydrogenation, hydroformylation, and other industrially relevant processes. aithor.com

Hydrolysis and Decomposition Catalysis

Schiff base complexes of β-diketones, a class to which this compound belongs, are known to act as catalysts in hydrolysis and decomposition reactions. shd-pub.org.rs The metal center in these complexes can function as a Lewis acid, activating substrates towards nucleophilic attack by water, thus facilitating hydrolysis. One study on related copper(II) Schiff base complexes investigated their catalytic activity in the hydrolysis of p-nitrophenylphosphate (PNPP), demonstrating the role of the metal complex in promoting the cleavage of the phosphate (B84403) ester bond. aensiweb.com

The thermal decomposition behavior of metal complexes is also an area of study. Thermogravimetric analysis of poly(4-amino-2,6-pyrimidinodithiocarbonate) metal complexes, for example, has been used to understand their thermal stability and decomposition pathways. squ.edu.om Such studies are crucial for determining the operational limits of these complexes as catalysts at elevated temperatures.

Exploration of Iminopentan-2-one Complexes as Industrial Catalysts

The catalytic properties of metal complexes derived from Schiff bases have positioned them as candidates for various industrial applications. researchgate.net Their versatility in promoting reactions such as oxidation, hydrogenation, and polymerization is of significant commercial interest. aithor.com For example, transition metal complexes are central to many large-scale chemical production processes. aithor.com

While widespread industrial use of catalysts based specifically on this compound is not yet prevalent, the broader class of Schiff base metal complexes is recognized for its potential. researchgate.netsphinxsai.com Research into their application in areas like the synthesis of fine chemicals and pharmaceuticals is ongoing. chimia.ch The development of robust and efficient catalysts from readily available ligands like this compound derivatives is a key focus of this research. rsc.org

Functional Materials Development

Beyond catalysis, the electronic and optical properties of this compound metal complexes are being harnessed for the creation of advanced functional materials.

Investigation of Semiconducting Properties in Iminopentan-2-one Metal Complexes

Several studies have confirmed the semiconducting nature of metal complexes of this compound derivatives. researchgate.netresearchgate.net The electrical conductivity of these materials is influenced by the nature of the metal ion and the ligand structure. For instance, metal complexes of (E)-4-[(2-hydroxyphenyl)imino]pentan-2-one with Cu(II), Co(II), Ni(II), and Zn(II) have been shown to be semiconductors through optical band gap measurements. researchgate.net

The semiconducting behavior arises from the delocalized π-electron system within the complex, which allows for charge transport. The energy band gap of these materials can be tuned by changing the metal center or by modifying the ligand structure, which in turn affects their electrical properties.

Semiconducting Properties of (E)-4-[(2-hydroxyphenyl)imino]pentan-2-one Metal Complexes

| Metal Ion | Coordination Geometry | Semiconducting Nature | Reference |

|---|---|---|---|

| Cu(II) | Square planar | Indicated by optical band gap measurements | researchgate.net |

| Co(II) | Octahedral | Indicated by optical band gap measurements | researchgate.net |

| Ni(II) | Tetrahedral | Indicated by optical band gap measurements | researchgate.net |

| Zn(II) | Tetrahedral | Indicated by optical band gap measurements | researchgate.net |

Evaluation of Nonlinear Optical (NLO) Properties as Chromophores

Metal complexes of Schiff bases are a significant class of materials for nonlinear optics (NLO). researchgate.net These materials can exhibit a strong second-order or third-order NLO response, making them suitable for applications in optoelectronics and photonics. scirp.org The NLO properties arise from the charge-transfer transitions within the molecule, which can be either metal-to-ligand, ligand-to-metal, or intraligand charge-transfer. researchgate.net

Complexes of this compound derivatives can act as NLO chromophores. For example, zinc(II) complexes of a related Schiff base have been shown to exhibit a second-order NLO response that is significantly larger than that of the free ligand. researchgate.net The hyperpolarizability (β), a measure of the second-order NLO response, can be tuned by the choice of the metal ion and the specific structure of the ligand. sphinxsai.com The delocalized π-electron system and the presence of donor and acceptor groups within the molecule are key factors for achieving high NLO activity. scirp.org

Nonlinear Optical Properties of a Zinc(II) Schiff-Base Complex

| Complex | Hyperpolarizability (β) | Wavelength | Reference |

|---|---|---|---|

| Zinc(II) derivative of a Schiff-base ligand from diaminomaleonitrile (B72808) and 4-(diethylamino)salicylaldehyde | 400 (±100) x 10-30 cm5 esu-1 | 1.34 µm | researchgate.net |

Applications in High-Technological Systems for Molecular Memory and Switching

Metal complexes of this compound, a member of the versatile Schiff base family, are at the forefront of research into molecular-level devices for data storage and processing. Their utility in these high-technological systems stems from their ability to exist in two or more stable or metastable states, which can be reversibly interconverted by external stimuli such as light, temperature, or pressure. academie-sciences.frresearchgate.net This bistability is the fundamental principle behind molecular memory (information storage) and molecular switches. academie-sciences.frresearchgate.net

Two primary phenomena are exploited in these Schiff base complexes: spin-crossover (SCO) and photochromism.

Spin-Crossover (SCO) for Molecular Memory: The spin-crossover phenomenon is a form of molecular bistability observed in transition metal complexes, most notably with iron(II) in a pseudo-octahedral coordination environment. academie-sciences.frmdpi.com The metal center can switch between a low-spin (LS) state and a high-spin (HS) state in response to external triggers. researchgate.net These two spin states possess distinct magnetic, optical, and structural properties, allowing the state to be "written" and "read."

For instance, the transition from an LS to an HS state can be induced by an increase in temperature or by irradiation with light, a phenomenon known as Light-Induced Excited Spin-State Trapping (LIESST). academie-sciences.frresearchgate.net Crucially for memory applications, this transition can exhibit a hysteresis loop, meaning the system's state depends on its history within a specific temperature range. academie-sciences.fr This confers a memory effect, where information can be stored. The discovery of a hysteresis loop in the dielectric constant of SCO complexes represents a significant breakthrough, opening a pathway for integrating these molecular materials into electronic memory devices. academie-sciences.fr The ability to achieve this switching at the single-molecule level could lead to ultrahigh-density information storage. fau.eu

Photochromic Switching: Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. unifr.ch By incorporating photochromic units, such as dithienylethene, into the structure of a Schiff base ligand, it is possible to create metal complexes that function as light-activated molecular switches. unifr.chnih.govnih.gov

In these systems, irradiating the molecule with a specific wavelength of light converts it from an "open" form to a "closed" form, which often has a more extended π-conjugated system. unifr.chnih.gov This transformation alters the electronic properties of the entire complex, including its color and its ability to mediate energy or electron transfer. nih.gov A second wavelength of light can then reverse the process, switching the molecule back to its original state. Such systems can act as simple interrupters or logic gates in molecular electronic circuits, controlling the flow of energy or electrons on demand. unifr.chnih.gov Research has demonstrated the ability to achieve efficient and reversible photoswitching in solution at room temperature, a critical requirement for practical applications. fau.eu

The following table summarizes the key characteristics of these mechanisms in the context of molecular devices.

| Feature | Spin-Crossover (SCO) System | Photochromic System |

| Switching Stimulus | Temperature, Pressure, Light, Magnetic Field academie-sciences.frresearchgate.net | Light (specific wavelengths) nih.gov |

| Underlying Principle | Transition between High-Spin (HS) and Low-Spin (LS) states mdpi.com | Reversible isomerization (e.g., open/closed forms) unifr.ch |

| Key Property Change | Magnetic moment, Color, Dielectric constant academie-sciences.fr | Absorption spectrum (Color), Conductivity nih.govnih.gov |

| Potential Application | High-density data storage, Molecular memory academie-sciences.frresearchgate.net | Molecular-level logic gates, Optical switches unifr.chnih.gov |

| Notable Metal Ion | Iron(II) academie-sciences.fr | Ruthenium(II), Osmium(II), Platinum(II) unifr.chnih.gov |

Applications in Dye and Pigment Chemistry

Metal complexes of Schiff bases, including those derived from this compound and related azo-containing structures, are a significant class of compounds used as dyes and pigments. researchgate.net Their intense colors, good stability, and versatile coordination chemistry make them suitable for a wide range of applications, from dyeing textiles to use in high-technology systems like printing and optical data storage. researchgate.netekb.eg

The color of these compounds arises from electronic transitions within the molecule, specifically π-π* and n-π* transitions in the conjugated system of the ligand. scielo.org.mx The formation of a coordination complex with a metal ion almost always leads to a significant change in the color and spectral properties of the free ligand. This is typically observed as a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) in the UV-Visible spectrum. scielo.org.mx This shift occurs because the metal ion perturbs the electronic structure of the ligand, effectively modifying the energy gap between the molecular orbitals involved in the transition.

The choice of both the Schiff base ligand and the metal ion allows for the fine-tuning of the resulting color and properties. Different metal ions in the same ligand environment will produce complexes with distinct colors and absorption spectra. This principle allows for the creation of a broad palette of colors from a single type of ligand.

Research has demonstrated the application of azo dye metal complexes for coloring various materials, including textile fabrics like cotton. nih.govekb.eg The effectiveness of these dyes is often characterized by their molar absorptivity, a measure of how strongly they absorb light at a given wavelength. High molar absorptivity is a desirable characteristic for a dye. ekb.egrjpbcs.com

The table below presents data from a study on an acid azo dye and its metal complexes, illustrating the bathochromic shift upon complexation, a characteristic feature for this class of compounds.

| Compound | λmax (nm) | Color | Bathochromic Shift (nm) |

| Ligand Dye | 435 | Not Specified | N/A |

| Iron(II) Complex | 485 | Light Greenish | +50 |

| Cobalt(II) Complex | 470 | Brownish Yellow | +35 |

| Nickel(II) Complex | 465 | Yellowish Orange | +30 |

| Copper(II) Complex | 475 | Reddish Brown | +40 |

| Chromium(III) Complex | 480 | Brownish | +45 |

Data sourced from a study on a representative acid azo dye system to illustrate the principle of bathochromic shift upon metal complexation. scielo.org.mx

This ability to systematically alter the color through coordination chemistry makes this compound derivatives and related Schiff bases valuable building blocks in the field of dye and pigment chemistry.

Research Gaps and Future Directions in the Chemistry of 4 Iminopentan 2 One

Unexplored Structural Modifications and Substituent Effects

The majority of research on 4-iminopentan-2-one ligands has centered on relatively simple N-aryl and N-alkyl substituents. A significant research gap exists in the systematic exploration of a wider array of functional groups and their influence on the electronic and steric properties of the ligand.

Future research should focus on the introduction of:

Electron-withdrawing and -donating groups: A systematic study on the impact of substituents with varying electronic effects on the aromatic ring of N-aryl derivatives would provide valuable insights into tuning the ligand's coordination properties.

Bulky substituents: The introduction of sterically demanding groups on the nitrogen atom or the acetylacetone (B45752) backbone could lead to the formation of unique coordination geometries and low-coordinate metal complexes.

Chiral moieties: The incorporation of chiral auxiliaries, either on the nitrogen or the carbon backbone, is a largely unexplored area that could lead to the development of new asymmetric catalysts.